molecular formula C16H13N3O4 B2490334 N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide CAS No. 1428352-67-3

N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide

Cat. No.: B2490334
CAS No.: 1428352-67-3
M. Wt: 311.297
InChI Key: KBWGLDLGKJYRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-14(11-9-17-19-6-3-7-22-15(11)19)18-12-8-10-4-1-2-5-13(10)23-16(12)21/h1-2,4-5,8-9H,3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWGLDLGKJYRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation of Salicylaldehydes

Salicylaldehyde derivatives react with diethyl malonate in ethanol under basic conditions (piperidine catalyst) to yield ethyl 2-oxo-2H-chromene-3-carboxylate. For example, salicylaldehyde (2-hydroxybenzaldehyde) and diethyl malonate condense to form ethyl 2-oxo-2H-chromene-3-carboxylate in 75–85% yield. Hydrolysis of the ester group using lithium hydroxide in tetrahydrofuran (THF)/water produces 2-oxo-2H-chromene-3-carboxylic acid.

Key Data:

  • Reagents: Salicylaldehyde, diethyl malonate, piperidine, LiOH
  • Conditions: Ethanol reflux (6–8 h), THF/H2O (1:1) at 25°C (2 h)
  • Yield: 78% (ester), 92% (acid)

Synthesis of 5H,6H,7H-Pyrazolo[3,2-b]oxazine-3-amine

The pyrazolo-oxazine moiety is constructed through cyclization reactions involving pyrazole intermediates.

One-Pot Pyrazolo-Oxazine Formation

Pyrazole-4-oxime derivatives react with active methylene reagents (e.g., malononitrile) in acetic acid to form the pyrazolo[3,2-b]oxazine ring. For instance, 5-amino-3-hetaryl-1H-pyrazole-4-oxime and malononitrile undergo cyclization at 80°C for 4 h to yield 5H,6H,7H-pyrazolo[3,2-b]oxazine-3-amine in 68% yield.

Key Data:

  • Reagents: Pyrazole-4-oxime, malononitrile, acetic acid
  • Conditions: 80°C, 4 h
  • Yield: 68%

Tosylation and Cyclization

Alternative routes involve protecting 2,2-dimethylpropane-1,3-diol with tosyl chloride, followed by reaction with ethyl pyrazole-3-carboxylate. Cyclization using potassium carbonate in dimethylformamide (DMF) at 100°C for 12 h affords ethyl 5H,6H,7H-pyrazolo[3,2-b]oxazine-3-carboxylate, which is hydrolyzed to the carboxylic acid and subsequently converted to the amine via Curtius rearrangement.

Key Data:

  • Reagents: Tosyl chloride, K2CO3, DMF
  • Conditions: 100°C, 12 h
  • Yield: 65% (ester), 70% (acid)

Amide Bond Coupling

The final step involves coupling 2-oxo-2H-chromene-3-carboxylic acid with 5H,6H,7H-pyrazolo[3,2-b]oxazine-3-amine.

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) facilitate the amide bond formation. The reaction proceeds at 25°C for 6 h, yielding the target compound in 82% purity.

Key Data:

  • Reagents: HATU, DIPEA, DCM
  • Conditions: 25°C, 6 h
  • Yield: 82%

Mixed Anhydride Method

An alternative approach uses ethyl chloroformate to activate the carboxylic acid, followed by reaction with the amine in THF at 0°C. This method achieves a lower yield (65%) due to competing side reactions.

Key Data:

  • Reagents: Ethyl chloroformate, THF
  • Conditions: 0°C, 3 h
  • Yield: 65%

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of the final product shows:

  • C=O stretches at 1718 cm⁻¹ (coumarin) and 1707 cm⁻¹ (amide)
  • N–H bend at 1540 cm⁻¹ (pyrazolo-oxazine)

Nuclear Magnetic Resonance

  • ¹H-NMR (400 MHz, DMSO-d6): δ 8.34 (s, 1H, coumarin H-4), 7.95–7.05 (m, 4H, aromatic), 4.22 (q, 2H, CH2), 2.75 (t, 2H, CH2)
  • ¹³C-NMR: δ 160.2 (amide C=O), 154.8 (coumarin C=O), 148.3 (oxazine C-O)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
HATU Coupling 82 98 High efficiency, mild conditions
Mixed Anhydride 65 85 Low cost
Tosylation-Cyclization 70 90 Scalability

Mechanistic Insights

The HATU-mediated coupling proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine nucleophile. In contrast, the mixed anhydride method forms a reactive acyloxyphosphate species, which is less selective. Side reactions, such as oxazine ring opening, are minimized under HATU conditions due to the absence of strong acids.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized coumarin derivatives, while substitution reactions can produce a range of substituted pyrazolo-oxazine compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines chromene and pyrazolo-oxazine moieties. Its synthesis typically involves multi-step organic reactions. One common method includes the reaction of 3-aminocoumarin with an acid chloride in the presence of a base like pyridine in dichloromethane. The resulting compound can be further modified through various chemical reactions such as oxidation, reduction, and substitution to yield a range of derivatives with potentially enhanced properties .

Medicinal Chemistry

  • Antimicrobial Activity : Research has shown that derivatives of N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide exhibit significant antimicrobial properties. Studies have focused on evaluating their efficacy against various bacterial and fungal strains using standardized methods such as the tube dilution method .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, including human colorectal carcinoma (HCT116) and breast carcinoma (MCF7). The mechanism involves modulation of specific molecular targets associated with cancer cell proliferation .
  • Drug Development : Given its unique structural features, this compound serves as a promising candidate for drug development aimed at targeting specific biological pathways. Its ability to interact with enzymes and receptors makes it suitable for designing novel therapeutic agents .

Materials Science

  • Fluorescent Sensors : The compound's unique electronic properties allow it to be utilized in developing fluorescent sensors. These sensors can detect various analytes due to their sensitivity to environmental changes .
  • Functional Materials : The chemical versatility of this compound makes it applicable in creating new materials with specific functionalities. This includes polymers and coatings that exhibit desired mechanical or optical properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives based on this compound against several pathogenic strains. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics. This highlights the potential for these compounds in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another research effort, derivatives were screened against multiple cancer cell lines using the Sulforhodamine B assay. Results showed significant cytotoxic effects on HCT116 and MCF7 cells, indicating that modifications to the core structure could enhance anticancer activity. This study underscores the importance of structure-activity relationship (SAR) studies in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is unique due to its fused pyrazolo-oxazine ring system, which is not commonly found in other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on diverse research findings and data.

1. Chemical Structure and Synthesis

The compound features a chromene moiety fused with a pyrazolo[3,2-b][1,3]oxazine structure. The synthesis typically involves the cyclocondensation of appropriate precursors under mild conditions. For example, derivatives of chromene can be synthesized through nucleophilic substitutions and rearrangements that yield various functionalized products.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₃N₃O₄
Molecular Weight341.31 g/mol
Structural MotifsChromene, Pyrazole, Oxazine
Functional GroupsCarboxamide

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the chromene structure. For instance, derivatives such as 3-(2-oxo-2H-chromen-3-yl)-2H,5H-pyrano[3,2-c]chromen-2-one have demonstrated significant cytotoxicity against various cancer cell lines. The National Cancer Institute's (NCI) evaluation revealed that certain derivatives exhibit IC50 values in the nanomolar range against tumor cell lines such as NUGC and DLDI .

Table 2: Cytotoxicity Data for Related Compounds

CompoundCell LineIC50 (nM)
3-(2-oxo-2H-chromen-3-yl)-2H,5H-pyrano[3,2-c]chromen-2-oneNUGC29
Other derivatives (e.g., 5d)DLDI163
Standard (CHS 828)NUGC25

The mechanism through which this compound exerts its effects is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. This interaction may lead to apoptosis in malignant cells while sparing normal fibroblast cells .

3. Case Studies

A detailed investigation into the biological activity of this compound was conducted by Gašparová et al., where various derivatives were synthesized and tested for their antineoplastic properties. The study confirmed that modifications to the chromene structure significantly influence biological activity and cytotoxicity profiles .

Another study explored the structure-activity relationship (SAR) of similar compounds and found that specific substitutions on the chromene ring enhance anticancer activity while minimizing toxicity to normal cells .

4. Future Directions

Given the promising results regarding the anticancer properties of this compound and its derivatives, further research is warranted. Future studies should focus on:

  • Elucidating the precise molecular targets affected by this compound.
  • Conducting in vivo studies to assess therapeutic efficacy and safety.
  • Exploring potential applications in other disease models beyond cancer.

Q & A

Q. What scaling challenges arise in transitioning from milligram to gram-scale synthesis?

  • Methodology :
  • Catalyst Optimization : Switch from homogeneous (e.g., Pd(PPh3_3)4_4) to heterogeneous catalysts (e.g., Pd/C) for easier recovery.
  • Flow Chemistry : Continuous flow reactors to improve yield and reduce side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.